N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains a benzamide core substituted with a cyanomethyl group, a cyclopropyl group, a fluorine atom, and a methyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with appropriate reagents to introduce the cyanomethyl and cyclopropyl groups. One common method involves the use of cyanomethylation reactions, where a cyanomethyl group is introduced via radical addition to a suitable precursor . The reaction conditions often include the use of a base such as potassium carbonate and a catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by recrystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanomethyl-substituted benzamides and cyclopropyl-containing benzamides, such as N-(cyanomethyl)-2-chloroisonicotinamide and N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide .
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is unique due to the presence of both the cyanomethyl and cyclopropyl groups, along with the fluorine substitution on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9-2-3-10(8-12(9)14)13(17)16(7-6-15)11-4-5-11/h2-3,8,11H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSCONKUZYBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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